N-(3-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide
Description
N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that features both bromine and chlorine substituents on its aromatic rings
Properties
Molecular Formula |
C17H15BrClN3O2 |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(3-chlorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15BrClN3O2/c18-13-4-2-6-15(10-13)21-16(23)7-8-17(24)22-20-11-12-3-1-5-14(19)9-12/h1-6,9-11H,7-8H2,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
GBSPHUXEGVWTFQ-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Hydrazone Intermediate: The reaction between 3-chlorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of both bromine and chlorine atoms may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMOPHENYL)-3-(2-CHLORO-3-METHOXYPHENYL)PROPANAMIDE
- N-(3-BROMOPHENYL)-3-(5-(4-BROMOPHENYL)-2-FURYL)PROPANAMIDE
Uniqueness
N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of bromine and chlorine substituents, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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